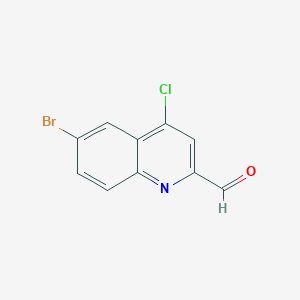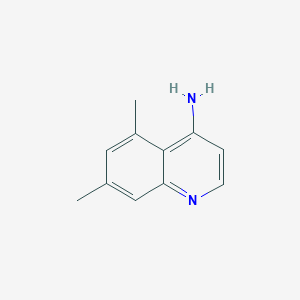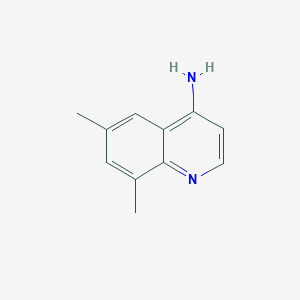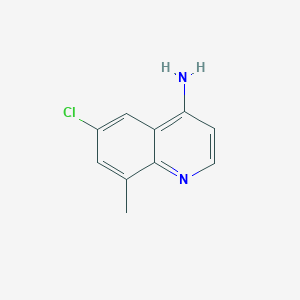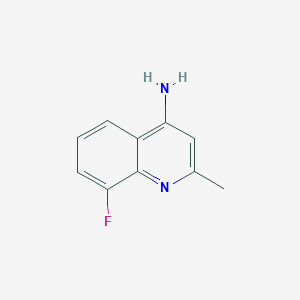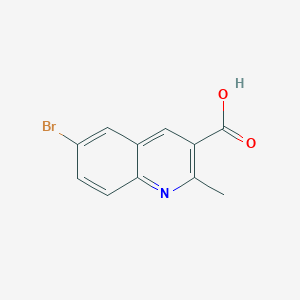![molecular formula C8H17Cl2N3 B1285130 [(5-terc-butil-1H-pirazol-3-il)metil]amina dihidrocloruro CAS No. 1093649-71-8](/img/structure/B1285130.png)
[(5-terc-butil-1H-pirazol-3-il)metil]amina dihidrocloruro
Descripción general
Descripción
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Aplicaciones Científicas De Investigación
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Análisis Bioquímico
Biochemical Properties
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity .
Cellular Effects
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects of these pathways .
Molecular Mechanism
The molecular mechanism of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the target biomolecule, thereby affecting its function. Additionally, [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride can localize to specific cellular compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.
Methylation of the pyrazole ring: This step involves the reaction of the pyrazole derivative with formaldehyde and a reducing agent such as sodium borohydride.
Formation of the dihydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyrazole ring.
Reduction: The major products include reduced forms of the pyrazole ring.
Substitution: The major products include substituted pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride: This compound has a similar structure but with an additional methyl group on the amine.
[(3-tert-butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride: This compound has a different substitution pattern on the pyrazole ring.
The uniqueness of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-8(2,3)7-4-6(5-9)10-11-7;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYDUGWKCIURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589342 | |
| Record name | 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093649-71-8 | |
| Record name | 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


